molecular formula C17H19Cl2NO4 B14067700 (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate CAS No. 102407-97-6

(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B14067700
CAS No.: 102407-97-6
M. Wt: 372.2 g/mol
InChI Key: ZIIQLWFNWGENGL-UHFFFAOYSA-N
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Description

(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of a tetrahydroisoindole ring and a dichloroethenyl-substituted cyclopropane carboxylate, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydroisoindole ring followed by the introduction of the dichloroethenyl group and the cyclopropane carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study its effects on biological systems, including its potential as a bioactive molecule with therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored, particularly for its ability to interact with specific molecular targets and pathways.

Industry

In industry, this compound may be used in the development of new materials, agrochemicals, and other products that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoindole derivatives and dichloroethenyl-substituted cyclopropane carboxylates. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications.

Uniqueness

The uniqueness of (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic molecule with potential biological activity. Its unique structure suggests various interactions with biological systems, which can be explored for therapeutic applications.

  • Molecular Formula : C₁₄H₁₈Cl₂N₂O₄
  • Molecular Weight : 336.21 g/mol
  • CAS Number : 98991-92-5

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as an insecticide and its effects on human health. The compound exhibits properties that may affect cellular mechanisms and hormonal pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
InsecticidalDemonstrated effectiveness against various insect pests; disrupts nervous system function.
Estrogenic ActivityExhibits weak estrogenic activity; may influence hormone-related pathways in mammals.
Cytotoxic EffectsShows cytotoxic effects on specific cancer cell lines; potential for anticancer therapy.
Enzyme InhibitionPotential inhibitor of carbonic anhydrase I; may affect metabolic processes.

Insecticidal Properties

Research has shown that the compound acts as an effective insecticide by targeting the nervous systems of insects. It has been compared to other pyrethroid compounds and found to have similar or enhanced efficacy against common agricultural pests.

Estrogenic Effects

A study evaluating the estrogenic effects of various compounds indicated that this molecule could modulate estrogen receptor activity. It was tested on MCF-7 cells (human breast cancer cells) and showed a significant increase in cell proliferation at certain concentrations, suggesting a potential mechanism for endocrine disruption .

Cytotoxicity in Cancer Cells

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to carbonic anhydrase I (CAI). The results indicated that it forms stable complexes with CAI, suggesting its potential as a therapeutic agent targeting this enzyme .

Table 2: Molecular Docking Results

CompoundBinding Energy (kcal/mol)Number of Hydrogen BondsInteraction Type
(1,3-Dioxo...)-6.933Hydrogen bonding
Control Compound-5.542Hydrogen bonding

Properties

CAS No.

102407-97-6

Molecular Formula

C17H19Cl2NO4

Molecular Weight

372.2 g/mol

IUPAC Name

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C17H19Cl2NO4/c1-17(2)11(7-12(18)19)13(17)16(23)24-8-20-14(21)9-5-3-4-6-10(9)15(20)22/h7,11,13H,3-6,8H2,1-2H3

InChI Key

ZIIQLWFNWGENGL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C=C(Cl)Cl)C

Origin of Product

United States

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